

# A Comparative Spectroscopic Guide to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

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## Compound of Interest

**Compound Name:** Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

**Cat. No.:** B1427098

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This guide provides a detailed spectroscopic analysis of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**, a valuable building block in synthetic organic chemistry. Recognizing the challenges researchers face in sourcing comprehensive characterization data, this document presents available experimental spectra for the target molecule and offers a robust comparative analysis with a structurally related analogue, Dimethyl cyclohexane-1,3-dicarboxylate. This approach, grounded in fundamental spectroscopic principles, aims to empower researchers, scientists, and drug development professionals in the confident identification and utilization of these compounds.

## Introduction to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

**Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** (Molecular Formula:  $C_{10}H_{16}O_5$ , Molecular Weight: 216.23 g/mol, CAS: 113474-25-2) is a substituted cyclohexane derivative featuring two methyl ester functionalities and a hydroxyl group.<sup>[1][2][3][4][5]</sup> This combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and natural products. Accurate structural elucidation through spectroscopic methods is paramount for its effective application in multi-step syntheses.

# Spectroscopic Data for Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

A comprehensive search of established spectroscopic databases, including the Spectral Database for Organic Compounds (SDBS), reveals a scarcity of publicly available experimental data for **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**. This guide presents the available experimental data and complements it with predicted data and expert interpretation to provide a thorough characterization.

## <sup>1</sup>H NMR Spectroscopy

A proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectrum provides detailed information about the hydrogen atom environments in a molecule. The available <sup>1</sup>H NMR data for **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** is summarized below.

Table 1: <sup>1</sup>H NMR Data for **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.67	s	6H	-OCH <sub>3</sub>
3.8 - 4.2	m	1H	-CHOH
2.2 - 2.6	m	3H	-CHCOOCH <sub>3</sub>
1.4 - 2.1	m	6H	Cyclohexane -CH <sub>2</sub> -

### Interpretation:

The singlet at approximately 3.67 ppm corresponds to the six protons of the two equivalent methyl ester groups. The multiplet in the 3.8 - 4.2 ppm region is characteristic of the proton attached to the carbon bearing the hydroxyl group (-CHOH). The multiplets in the upfield region represent the protons on the cyclohexane ring. The complexity of these signals arises from the various diastereomeric possibilities and the resulting complex spin-spin coupling patterns.

## <sup>13</sup>C NMR, IR, and Mass Spectrometry Data

As of the time of this publication, experimental  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data for **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** are not readily available in public spectral databases. To facilitate its identification, a comparison with a well-characterized analogue is presented in the following section.

## Comparative Analysis: Dimethyl cyclohexane-1,3-dicarboxylate

To provide a framework for the spectroscopic identification of the title compound, a detailed analysis of its parent structure, Dimethyl cyclohexane-1,3-dicarboxylate (Molecular Formula:  $\text{C}_{10}\text{H}_{16}\text{O}_4$ , Molecular Weight: 200.23 g/mol, CAS: 6998-82-9), is provided.[6][7][8] The key difference between these two molecules is the presence of a hydroxyl group at the C-5 position in the target compound. This structural modification is expected to induce predictable changes in the spectroscopic data.

## Spectroscopic Data for Dimethyl cyclohexane-1,3-dicarboxylate

The following table summarizes the expected and reported spectroscopic data for Dimethyl cyclohexane-1,3-dicarboxylate.

Table 2: Spectroscopic Data for Dimethyl cyclohexane-1,3-dicarboxylate

Technique	Key Features
$^1\text{H}$ NMR	$\delta \sim 3.67$ (s, 6H, $-\text{OCH}_3$ ), $\delta 2.3\text{--}2.7$ (m, 2H, $-\text{CHCOOCH}_3$ ), $\delta 1.2\text{--}2.2$ (m, 8H, cyclohexane - $\text{CH}_2\text{-}$ )
$^{13}\text{C}$ NMR	$\delta \sim 175$ ( $\text{C=O}$ ), $\delta \sim 51$ ( $-\text{OCH}_3$ ), $\delta \sim 40$ ( $-\text{CHCOOCH}_3$ ), $\delta \sim 20\text{--}30$ (cyclohexane - $\text{CH}_2\text{-}$ )
IR ( $\text{cm}^{-1}$ )	$\sim 2950$ (C-H stretch), $\sim 1735$ (C=O stretch, ester), $\sim 1200$ (C-O stretch)
Mass Spec ( $\text{m/z}$ )	200 ( $\text{M}^+$ ), 169 ( $\text{M}^+ - \text{OCH}_3$ ), 141 ( $\text{M}^+ - \text{COOCH}_3$ )

## Comparative Spectroscopic Interpretation

The presence of the hydroxyl group in **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** is expected to introduce the following key differences in its spectra compared to Dimethyl cyclohexane-1,3-dicarboxylate:

- $^1\text{H}$  NMR: The most significant difference will be the appearance of a new signal for the proton on the hydroxyl-bearing carbon (-CHOH), typically in the range of 3.5-4.5 ppm. Additionally, a broad singlet corresponding to the hydroxyl proton (-OH) would be observed, the chemical shift of which is dependent on concentration and solvent.
- $^{13}\text{C}$  NMR: A new signal for the carbon attached to the hydroxyl group (-CHOH) would appear in the downfield region, typically between 60-80 ppm. The chemical shifts of the adjacent carbons would also be affected.
- IR Spectroscopy: A broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  will be present, characteristic of the O-H stretching vibration of the hydroxyl group. The C=O stretching frequency of the ester groups may also be slightly shifted.
- Mass Spectrometry: The molecular ion peak will be observed at  $\text{m/z}$  216, corresponding to the molecular weight of the hydroxylated compound. A prominent fragment corresponding to the loss of a water molecule ( $\text{M}^+ - 18$ ) would be expected, which is a characteristic fragmentation pattern for alcohols.

## Experimental Protocols

To ensure data integrity and reproducibility, the following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
- Background Collection: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.
- Sample Spectrum Acquisition: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

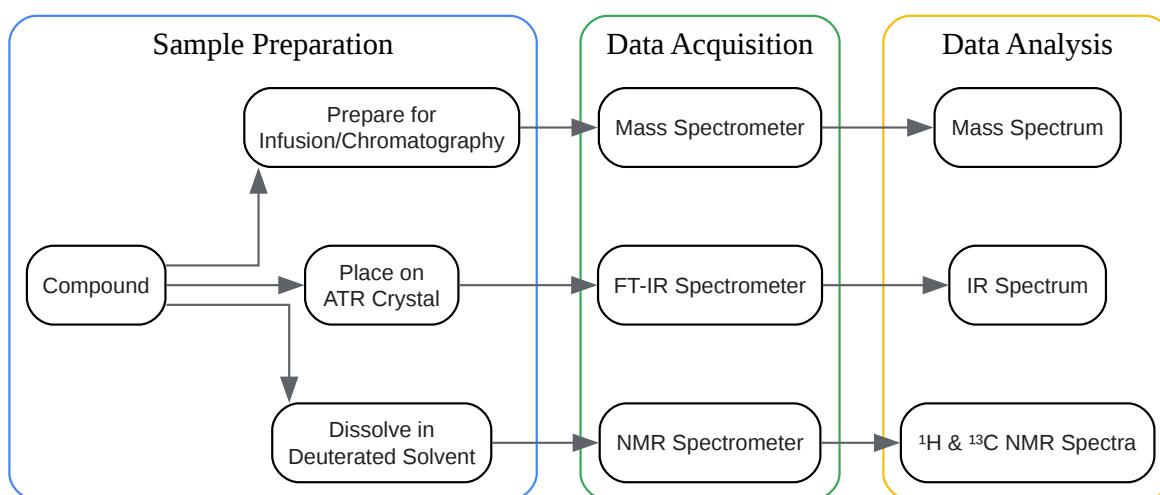
## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $\text{m/z}$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

## Visualizing the Workflow and Structures

To further clarify the experimental processes and molecular structures, the following diagrams are provided.



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Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate

Dimethyl cyclohexane-1,3-dicarboxylate

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Caption: 2D structures of the target and comparison compounds.

## Conclusion

This guide provides a comprehensive, albeit partially predictive, spectroscopic comparison of **Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate** and its non-hydroxylated analogue. While a complete experimental dataset for the target compound is currently elusive in public domains, the detailed analysis of its structural counterpart, combined with a thorough explanation of the expected spectral differences, offers a reliable framework for its identification and characterization. The provided protocols and workflows further serve as a practical resource for researchers in acquiring high-quality spectroscopic data. As more experimental data becomes available, this guide will be updated to reflect the most current and comprehensive information.

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